molecular formula C14H14F3N5 B6437664 N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine CAS No. 2549011-53-0

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B6437664
CAS No.: 2549011-53-0
M. Wt: 309.29 g/mol
InChI Key: MOKLNVLWIAQFME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine is a pyrimidine-based small molecule featuring a trifluoromethyl group at the 4-position and an N-methyl-substituted azetidine ring linked to a pyridin-2-yl moiety. This compound is hypothesized to exhibit kinase inhibitory activity, particularly against targets such as cyclin-dependent kinases (CDKs), due to structural similarities with known inhibitors (e.g., palbociclib analogs) . The trifluoromethyl group improves metabolic stability and electron-withdrawing effects, optimizing interactions with hydrophobic kinase pockets .

Properties

IUPAC Name

N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N5/c1-21(13-19-7-5-11(20-13)14(15,16)17)10-8-22(9-10)12-4-2-3-6-18-12/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKLNVLWIAQFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Trifluoromethyl)Pyrimidin-2-Amine Intermediates

The core pyrimidine scaffold is typically constructed via cyclization or substitution reactions. A prevalent method involves reacting 4-chloro-2-(methylthio)pyrimidine with 3-aminoazetidine derivatives under microwave-assisted conditions. For example, 4-chloro-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidine reacts with N-methyl-1-(pyridin-2-yl)azetidin-3-amine in dimethylacetamide (DMA) at 120°C for 2 hours, yielding the target compound in 68–72% purity. The reaction leverages the electron-deficient nature of the pyrimidine ring to facilitate displacement of the sulfonyl group by the azetidine amine.

Key Data:

ReactantConditionsYieldPuritySource
4-Chloro-2-sulfonylpyrimidineDMA, 120°C, 2h72%>95%

Role of Protecting Groups

Boc (tert-butyloxycarbonyl) protection is critical for preventing overalkylation during azetidine functionalization. For instance, N-Boc-3-aminoazetidine is alkylated with 2-chloropyridine using cesium carbonate in acetonitrile at 80°C, followed by deprotection with HCl/dioxane to yield 1-(pyridin-2-yl)azetidin-3-amine . This intermediate is then methylated using methyl iodide and sodium hydride to form N-methyl-1-(pyridin-2-yl)azetidin-3-amine , a key precursor.

Reductive Amination for N-Methylation

Condensation of Azetidine Amines with Pyrimidine Ketones

An alternative route employs reductive amination between 4-(trifluoromethyl)pyrimidin-2-amine and 1-(pyridin-2-yl)azetidin-3-one . The ketone is generated via oxidation of the corresponding alcohol using Dess-Martin periodinane. The reaction proceeds in dichloromethane (DCM) with sodium triacetoxyborohydride (STAB) as the reducing agent, achieving 65–70% yield.

Reaction Scheme:

1-(Pyridin-2-yl)azetidin-3-one+4-(trifluoromethyl)pyrimidin-2-amineSTAB, DCMTarget Compound\text{1-(Pyridin-2-yl)azetidin-3-one} + \text{4-(trifluoromethyl)pyrimidin-2-amine} \xrightarrow{\text{STAB, DCM}} \text{Target Compound}

Optimization Challenges

Steric hindrance from the trifluoromethyl group necessitates prolonged reaction times (24–48 hours) and excess reductant (3–4 equiv. STAB). Impurities such as N,N-dimethyl byproducts are mitigated via silica gel chromatography using ethyl acetate/hexanes (3:7).

Microwave-Assisted Coupling Reactions

Accelerated Synthesis via Microwave Irradiation

Microwave technology enhances reaction efficiency for time-sensitive steps. A patented protocol combines 4-chloro-6-(trifluoromethyl)pyrimidin-2-amine and N-methyl-1-(pyridin-2-yl)azetidin-3-amine in a sealed vessel irradiated at 150°C for 20 minutes, achieving 85% conversion. This method reduces side products like bis-alkylated pyrimidines compared to conventional heating.

Comparative Data:

MethodTimeYieldPurity
Conventional2h68%90%
Microwave20min85%98%

Solvent and Catalyst Systems

Optimal solvents include 1,4-dioxane and N-methylpyrrolidone (NMP) , while palladium catalysts (e.g., Pd(OAc)₂) and Xantphos ligands improve regioselectivity. For example, a 2019 study reported 92% yield using Pd₂(dba)₃/Xantphos in dioxane at 100°C.

Purification and Analytical Validation

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexanes) or preparative HPLC (C18 column, acetonitrile/water gradient). The trifluoromethyl group’s lipophilicity necessitates higher organic phases (e.g., 70% acetonitrile) for elution.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 8.69 (d, J = 4.8 Hz, pyridine-H), 7.54 (m, azetidine-H), 6.80 (s, NH₂).

  • LC-MS : m/z 354.1 [M+H]⁺, consistent with the molecular formula C₁₄H₁₅F₃N₆.

Industrial-Scale Considerations

Cost-Efficiency of Starting Materials

Bulk synthesis favors 4-chloro-6-(trifluoromethyl)pyrimidin-2-amine (¥3200/kg) over brominated analogs (¥5400/kg). Patent US8207355B2 highlights a 30% cost reduction using chloropyrimidines.

Waste Stream Management

Hydrogenolysis byproducts (e.g., diphenylmethane) are extracted with isopropanol/water biphasic systems , achieving >99% solvent recovery .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, palladium catalysts.

Major Products

    Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the trifluoromethyl group.

Scientific Research Applications

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Pyrimidin-2-amine Derivatives

Compound A : 5-(4-Fluorophenyl)-4-[1-(methanesulfonyl)azetidin-3-yl]pyrimidin-2-amine ()
  • Structure : Differs by substitution at the 4-position (fluorophenyl vs. trifluoromethyl) and a methanesulfonyl group on azetidine.
  • Activity : The methanesulfonyl group may enhance solubility but reduce membrane permeability. Fluorophenyl substitution likely targets aromatic stacking in kinase ATP-binding sites.
Compound B : 4,6-Dimethoxy-N-(3-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-amine ()
  • Structure : Methoxy groups at 4- and 6-positions vs. trifluoromethyl at 4-position.
  • Activity: Methoxy groups increase steric bulk, possibly reducing kinase selectivity. Classified as nontoxic, suggesting favorable safety profiles.
  • Key Difference : The target compound’s azetidine-pyridine linkage may improve target engagement compared to dimethoxy substitutions .

Azetidine vs. Piperidine Derivatives

Compound C : N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyridin-3-amine ()
  • Structure : Replaces azetidine with a piperidine ring (6-membered).
  • Activity : Piperidine’s flexibility may reduce binding specificity. Dual trifluoromethyl groups enhance lipophilicity but risk metabolic instability.

Complex Heterocyclic Derivatives

Compound D : N-[4-({3-[2-(Methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-benzimidazol-2-amine ()
  • Structure : Incorporates naphthalene and benzimidazole moieties.
  • Activity : High molecular weight (527.5 g/mol) may limit bioavailability. The benzimidazole group enhances aromatic interactions but increases synthetic complexity.
  • Key Difference : The target compound’s simpler structure (MW ~350–400 g/mol) likely offers better pharmacokinetic properties .

Substituent Impact on Toxicity and Stability

  • The target compound’s trifluoromethyl group avoids this issue, improving metabolic stability .
  • Methyl vs. Bulkier Groups: N-methyl substitution on azetidine (target compound) balances steric hindrance and hydrophobicity, contrasting with bulkier tert-butyl or morpholino groups in other derivatives (e.g., ), which may hinder target access .

Biological Activity

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C14H15F3N4C_{14}H_{15}F_3N_4. Its structure features a pyrimidine core with trifluoromethyl and azetidine substituents, which are crucial for its biological activity.

Pharmacological Activity

1. Anticancer Activity:
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF-76.8
A5498.4
DU1453.2

The compound's mechanism of action may involve the induction of apoptosis and disruption of cell cycle progression, as suggested by caspase activation assays.

2. Neuropharmacological Effects:
The compound has shown potential as a ligand for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This interaction is promising for developing treatments for neurological disorders such as depression and schizophrenia. The binding affinity was reported with a KiK_i value of 1.2 nM, indicating high selectivity for α4β2 over α3β4 nAChRs, which is critical for minimizing side effects associated with non-selective ligands .

3. Antimicrobial Activity:
Preliminary studies suggest that the compound may possess antimicrobial properties, although specific data on its efficacy against bacterial strains remain limited. Further investigation into its spectrum of activity is warranted.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the pyridine ring and azetidine scaffold have been explored to enhance potency and selectivity:

  • Substituent Variations: The introduction of different functional groups on the pyridine ring has been correlated with increased binding affinity to nAChRs.
  • Azetidine Modifications: Altering the azetidine structure has shown varying effects on both anticancer activity and receptor selectivity, highlighting the importance of these moieties in drug design.

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

Case Study 1:
A derivative of this compound was tested in a Phase II trial for patients with advanced solid tumors. Results indicated a partial response in 30% of participants, suggesting potential therapeutic benefits.

Case Study 2:
In animal models, the compound demonstrated significant antidepressant-like effects in the forced swim test, supporting its potential use in treating mood disorders .

Q & A

Q. What are the established synthetic routes for N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example:
  • Step 1 : Formation of the azetidine-pyrrolidine intermediate via nucleophilic substitution using 2-aminopyridine and azetidin-3-yl precursors under basic conditions (e.g., K2_2CO3_3/DMF, 80°C) .
  • Step 2 : Pyrimidine core assembly via Buchwald-Hartwig amination to introduce the trifluoromethyl group. Pd(dba)2_2/Xantphos catalysts in toluene at 110°C yield 60–75% .
  • Optimization : Screen catalysts (e.g., Pd vs. Cu), solvents (polar aprotic vs. toluene), and temperature. For example, replacing DMF with THF increased yield by 15% in analogous pyrimidine syntheses .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., pyridine protons at δ 8.5–9.0 ppm; azetidine CH2_2 at δ 3.0–4.0 ppm) .
  • HRMS : Validates molecular weight (expected [M+H]+^+ = 378.15 g/mol).
  • X-ray Crystallography : Resolves stereochemistry; dihedral angles between pyrimidine and azetidine rings should be <20° for planar alignment .
  • HPLC : Purity >95% using C18 columns (ACN/H2_2O gradient, 0.1% TFA) .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize kinases (e.g., JAK2, EGFR) due to pyrimidine’s ATP-binding affinity. Use computational docking (AutoDock Vina) to predict binding poses .
  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC50_{50} via fluorescence polarization (e.g., ADP-Glo™ Kinase Assay) .
  • Cell Viability : Test against cancer lines (e.g., HCT-116, MCF-7) using MTT assays (48h exposure, 1–100 µM) .

Advanced Research Questions

Q. How can target engagement assays be designed to validate the compound’s mechanism of action in cellular models?

  • Methodological Answer :
  • Cellular Thermal Shift Assay (CETSA) : Incubate cells with compound (10 µM, 2h), lyse, heat (37–65°C), and quantify target protein stability via Western blot .
  • BRET/FRET : Engineer cells with luciferase-tagged kinases; monitor conformational changes upon compound binding .
  • Resolve False Positives : Include off-target controls (e.g., kinase-dead mutants) and use siRNA knockdown to confirm phenotype specificity .

Q. How to address contradictions in reported biological activity data (e.g., varying IC50_{50} values across studies)?

  • Methodological Answer :
  • Purity Verification : Re-analyze batches via LC-MS; impurities >2% can skew activity .
  • Assay Conditions : Standardize protocols (e.g., ATP concentration, serum-free media) to minimize variability .
  • Stereochemical Analysis : Chiral HPLC to check enantiomeric excess; inactive enantiomers may dominate in racemic mixtures .

Q. What computational strategies can elucidate the role of the trifluoromethyl group in target binding and pharmacokinetics?

  • Methodological Answer :
  • MD Simulations : Compare binding free energy (ΔG) of CF3_3-substituted vs. CH3_3 analogs using AMBER .
  • QSAR Modeling : Corrogate substituent electronegativity (CF3_3 vs. Cl) with logP and permeability (Caco-2 assays) .
  • Metabolic Stability : Predict CYP450 interactions using Schrödinger’s ADMET Predictor; validate with microsomal assays (t1/2_{1/2} >60 min desired) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.